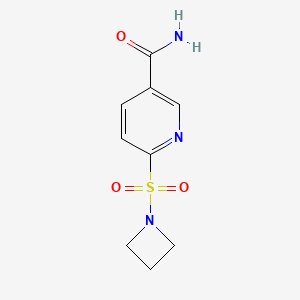
6-(Azetidin-1-ylsulfonyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azetidin-1-ylsulfonyl)nicotinamide is a compound with the molecular formula C9H11N3O3S and a molecular weight of 241.27 g/mol It is a derivative of nicotinamide, featuring an azetidine ring attached to the sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 6-(Azetidin-1-ylsulfonyl)nicotinamide, can be achieved through several methods. One efficient approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition between an imine and an alkene component . This reaction is known for its high regio- and stereoselectivity, making it a powerful tool for constructing four-membered heterocyclic compounds like azetidines.
Industrial Production Methods
Industrial production methods for this compound typically involve nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are chosen for their efficiency and ability to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-ylsulfonyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of azetidine derivatives.
Scientific Research Applications
6-(Azetidin-1-ylsulfonyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-ylsulfonyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence redox reactions and energy production in cells by contributing to NAD+ synthesis . It also affects DNA repair and cellular stress responses, making it a valuable compound in both therapeutic and cosmeceutical applications .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A small-molecule hydrosoluble vitamin with essential metabolic functions.
Azetidine derivatives: Compounds featuring the azetidine ring, known for their unique reactivity and stability.
Uniqueness
6-(Azetidin-1-ylsulfonyl)nicotinamide stands out due to its combination of the azetidine ring and nicotinamide moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C9H11N3O3S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
6-(azetidin-1-ylsulfonyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O3S/c10-9(13)7-2-3-8(11-6-7)16(14,15)12-4-1-5-12/h2-3,6H,1,4-5H2,(H2,10,13) |
InChI Key |
PPCPWDRFRGXHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)
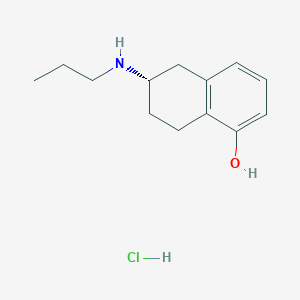
![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)

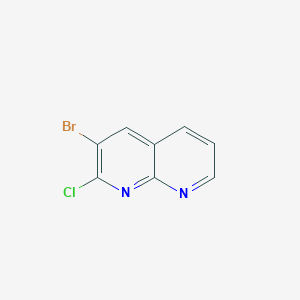

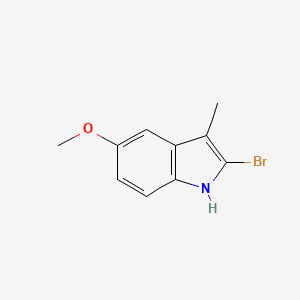
![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
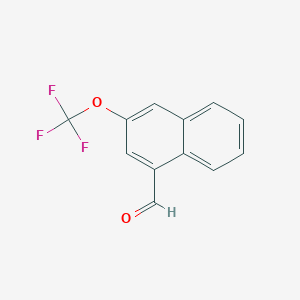
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)

